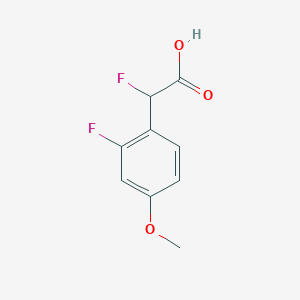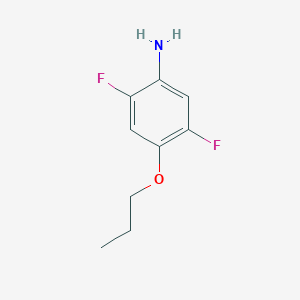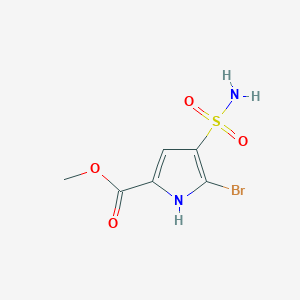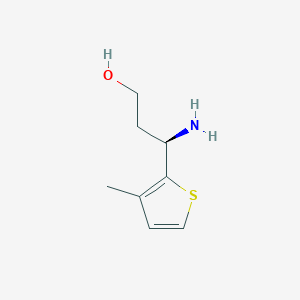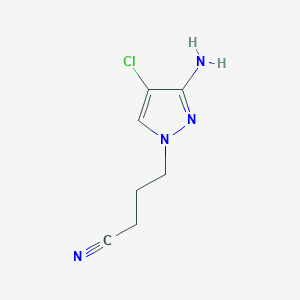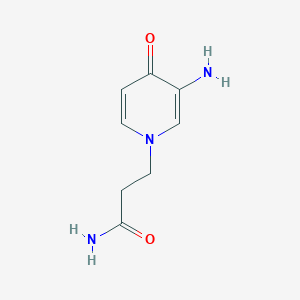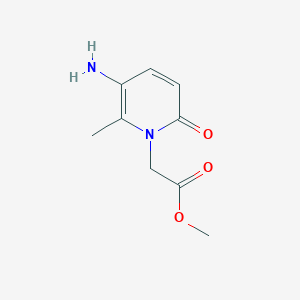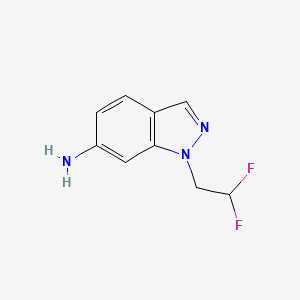
1-(2,2-Difluoroethyl)-1H-indazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethyl)-1H-indazol-6-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential applications. The presence of the difluoroethyl group imparts distinct physicochemical properties, making it a valuable candidate for various scientific research and industrial applications.
準備方法
One common method includes the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method offers a complementary strategy to existing difluoroethylation techniques and allows access to a wide range of difluoroethylated nucleophiles.
Industrial production methods may involve the use of solid composite catalysts and specific reaction conditions to achieve high yields and purity. For instance, the preparation of similar fluorinated compounds often involves reactions at controlled temperatures and the use of specialized catalysts to ensure efficient production .
化学反応の分析
1-(2,2-Difluoroethyl)-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The difluoroethyl group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(2,2-Difluoroethyl)-1H-indazol-6-amine has diverse applications in scientific research:
Chemistry: It is used in the synthesis of novel fluorinated compounds, which are valuable in materials science and agrochemistry.
Biology: The compound’s unique properties make it a useful tool in studying biological processes and interactions.
作用機序
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, thereby modulating its activity and specificity. The presence of fluorine atoms increases the acidity of the α-proton, tuning the compound’s affinity for drug targets and improving its metabolic stability .
類似化合物との比較
1-(2,2-Difluoroethyl)-1H-indazol-6-amine can be compared with other fluorinated compounds such as 2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds and 2,2-difluoroethyl derivatives. These compounds share similar structural features but differ in their specific applications and reactivity. The unique combination of the indazole core and the difluoroethyl group in this compound sets it apart, providing distinct advantages in terms of stability and biological activity .
Conclusion
This compound is a compound of great interest due to its unique properties and wide range of applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable tool in various fields, from chemistry and biology to medicine and industry. The compound’s distinct mechanism of action and comparison with similar compounds highlight its uniqueness and potential for future developments.
特性
分子式 |
C9H9F2N3 |
|---|---|
分子量 |
197.18 g/mol |
IUPAC名 |
1-(2,2-difluoroethyl)indazol-6-amine |
InChI |
InChI=1S/C9H9F2N3/c10-9(11)5-14-8-3-7(12)2-1-6(8)4-13-14/h1-4,9H,5,12H2 |
InChIキー |
JQYIUDVOVCMXBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)N(N=C2)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


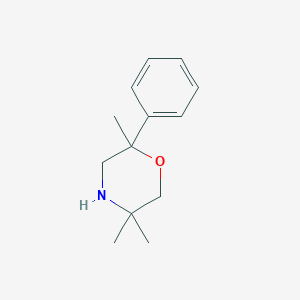
![1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13068880.png)
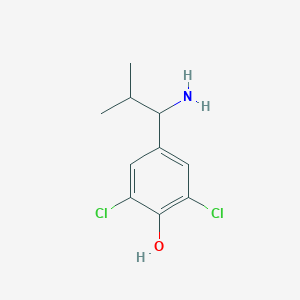
![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide](/img/structure/B13068892.png)
![3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol](/img/structure/B13068893.png)
![2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068897.png)
